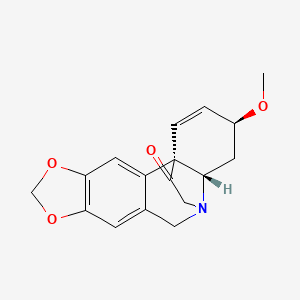
11-Oxohaemanthamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Oxohaemanthamine is a unique alkaloid belonging to the Amaryllidaceae family, specifically derived from the genus Hippeastrum . This compound is characterized by its 5,10b-ethanophenanthridine skeleton and a ketone carbonyl group at the C11 position, distinguishing it from other haemanthamine-type alkaloids which typically have a hydroxyl substituent at C11 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxohaemanthamine involves several steps, starting from the precursor norbelladine. The key steps include methylation to form 4’-O-methylnorbelladine, followed by phenolic oxidative coupling to form the core structure .
Industrial Production Methods: advancements in synthetic biology and biotechnological approaches may offer potential methods for large-scale production in the future .
Análisis De Reacciones Químicas
Types of Reactions: 11-Oxohaemanthamine undergoes various chemical reactions, including:
Oxidation: Introduction of the ketone carbonyl group at C11.
Reduction: Potential reduction of the ketone group to a hydroxyl group.
Substitution: Possible substitution reactions at other positions on the phenanthridine skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or substituted phenanthridine derivatives .
Aplicaciones Científicas De Investigación
11-Oxohaemanthamine has garnered interest for its diverse biological activities. Some of its notable applications include:
Antitumor Activity: Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Properties: Shows potential as an antimicrobial agent against certain bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor of acetylcholinesterase, making it a candidate for Alzheimer’s disease research.
Mecanismo De Acción
The mechanism of action of 11-Oxohaemanthamine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to bind to the ribosomal A-site cleft, inhibiting protein synthesis . Additionally, its acetylcholinesterase inhibitory activity is linked to its binding to the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparación Con Compuestos Similares
Haemanthamine: Similar structure but with a hydroxyl group at C11.
Crinine: Another alkaloid with a similar core structure but different functional groups.
Propiedades
Número CAS |
1472-75-9 |
|---|---|
Fórmula molecular |
C17H17NO4 |
Peso molecular |
299.326 |
InChI |
InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15+,17+/m1/s1 |
Clave InChI |
UQKMNPMXAVRLTD-PJQXDXOGSA-N |
SMILES |
COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















